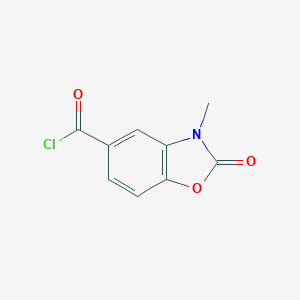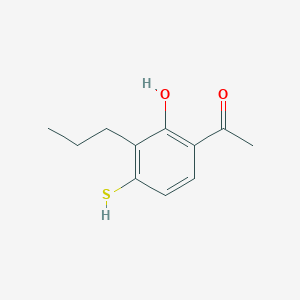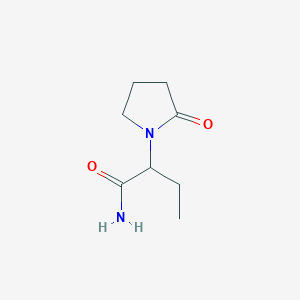
Benproperine phosphate
Overview
Description
Benproperine phosphate is a cough suppressant that has been marketed in multiple countries in Central America and Europe. It is available in various forms, including tablets, dragées, and syrups. The compound is known for its effectiveness in treating non-productive coughs and has a peripheral and central action .
Mechanism of Action
Target of Action
Benproperine phosphate primarily targets the actin-related protein 2/3 complex subunit 2 (ARPC2) . ARPC2 is a part of the Arp2/3 complex that plays a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes including cell shape, motility, and intracellular trafficking .
Mode of Action
This compound acts as an inhibitor of ARPC2 . It attenuates the actin polymerization rate of action polymerization nucleation by impairing Arp2/3 function . This means that it reduces the rate at which actin monomers assemble into actin filaments, a process that is crucial for the formation of cellular structures and the movement of cells .
Biochemical Pathways
The inhibition of ARPC2 by this compound affects the actin polymerization pathway . By impairing the function of the Arp2/3 complex, this compound disrupts the formation of branched actin networks, which are essential for various cellular processes, including cell migration .
Pharmacokinetics
It is known to be an orally active compound .
Result of Action
The primary result of this compound’s action is the suppression of cell migration , particularly in cancer cells . By inhibiting ARPC2 and disrupting actin polymerization, this compound prevents the formation of cellular structures necessary for cell movement, thereby suppressing the migration and invasion of cancer cells . This makes this compound a potential metastasis inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific cellular environment and the presence of other compounds or drugs .
Biochemical Analysis
Biochemical Properties
Benproperine phosphate interacts with various biomolecules, including enzymes and proteins. It binds to ARPC2 and delays the initiation of actin polymerization in the presence of actin, the Arp2/3 complex, and the Wiskott-Aldrich syndrome protein (WASP) VCA domain .
Cellular Effects
This compound has been found to suppress cancer migration and tumor metastasis by targeting ARPC2 . It inhibits the migration and invasion of cancer cells much more strongly than R-Benp, with no effect on normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The direct interactions between ARPC2 and S-Benp were verified by surface plasmon resonance analysis (SPR), a cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benproperine phosphate involves the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane, resulting in 1-benzyl-2-(2-chloropropoxy)benzene. The remaining halogen is then displaced with piperidine to complete the synthesis .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benproperine phosphate undergoes various chemical reactions, including hydroxylation and glucuronidation. These reactions are essential for the metabolism and excretion of the compound in the human body .
Common Reagents and Conditions:
Hydroxylation: This reaction typically involves the addition of a hydroxyl group to the benproperine molecule, often facilitated by enzymes in the liver.
Glucuronidation: This reaction involves the addition of glucuronic acid to the hydroxylated metabolites, making them more water-soluble and easier to excrete.
Major Products Formed: The major products formed from these reactions are hydroxylated and glucuronidated metabolites, which are excreted in the urine .
Scientific Research Applications
Benproperine phosphate has been studied for its potential applications beyond cough suppression. Some of the notable research applications include:
Cancer Research: this compound has been identified as a cancer cell migration inhibitor and an inhibitor of actin-related protein 2/3 complex subunit 2.
Antitussive Research: The compound’s effectiveness as a cough suppressant has been extensively studied, with research indicating its comparable efficacy to codeine but without the undesirable side effects.
Pharmacokinetics and Metabolism: Studies have focused on identifying the metabolites of this compound in humans and understanding their pharmacokinetics and metabolism.
Comparison with Similar Compounds
Benproperine phosphate belongs to the class of organic compounds known as diphenylmethanes. Similar compounds in this class include:
Codeine: A well-known cough suppressant with central action but with potential for addiction and other side effects.
Dextromethorphan: Another cough suppressant with a different mechanism of action, primarily acting on the central nervous system.
Uniqueness: this compound is unique in its dual action as both a peripheral and central cough suppressant.
Properties
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVUURBOSHQXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941157 | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-76-6, 19428-14-9 | |
| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benproperine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benproperine phosphate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirexyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benproperine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPROPERINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)


![Benzo[c]phenanthrene](/img/structure/B127203.png)
